2-methoxy-5-(piperidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
2-methoxy-5-(piperidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group, a piperidinylsulfonyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(piperidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,3-thiazol-2-amine to yield the benzamide.
Introduction of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group can be introduced by reacting the benzamide with piperidine and a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-(piperidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under acidic or basic conditions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-5-(piperidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(piperidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidinylsulfonyl and thiazolyl groups may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide: Lacks the thiazolyl group, which may affect its biological activity.
N-(1,3-thiazol-2-yl)benzamide: Lacks the methoxy and piperidinylsulfonyl groups, which may result in different chemical and biological properties.
Uniqueness
2-methoxy-5-(piperidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxy, piperidinylsulfonyl, and thiazolyl groups allows for a wide range of interactions with molecular targets, making it a versatile compound for research and development.
Biological Activity
2-Methoxy-5-(piperidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and structural characteristics, which contribute to its biological interactions:
- Chemical Formula : C14H18N4O3S
- Molecular Weight : Approximately 318.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- TRPV3 Modulation : This compound has been identified as a modulator of the TRPV3 ion channel, which plays a crucial role in pain perception and inflammatory responses. Its ability to influence TRPV3 activity suggests potential applications in treating pain-related conditions such as neuropathic pain and inflammatory disorders .
- Anticancer Activity : Preliminary studies indicate that thiazole derivatives exhibit significant anticancer properties. The structural similarities with other thiazole-containing compounds suggest that this compound may also possess cytotoxic effects against various cancer cell lines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on available literature:
Biological Activity | Effect | Reference |
---|---|---|
TRPV3 Modulation | Inhibits pain signaling | |
Anticancer Potential | Cytotoxic effects on cancer cells | |
Anticonvulsant Activity | Reduces seizure frequency in models |
Case Study 1: TRPV3 Modulation
In a study focused on TRPV3 modulation, compounds similar to this compound demonstrated significant efficacy in reducing pain responses in animal models. The study highlighted the compound's ability to inhibit TRPV3-mediated calcium influx, providing insights into its potential for treating chronic pain conditions .
Case Study 2: Anticancer Activity
Another research effort investigated the anticancer properties of thiazole derivatives. The results indicated that compounds with structural similarities to this compound exhibited notable cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Properties
IUPAC Name |
2-methoxy-5-piperidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-23-14-6-5-12(25(21,22)19-8-3-2-4-9-19)11-13(14)15(20)18-16-17-7-10-24-16/h5-7,10-11H,2-4,8-9H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHJGUNNPTVYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.